molecular formula C11H6FO2 B2609784 8-Fluoronaphthalene-1-carboxylate CAS No. 1261492-20-9

8-Fluoronaphthalene-1-carboxylate

Cat. No.: B2609784
CAS No.: 1261492-20-9
M. Wt: 189.166
InChI Key: BQLKWNFNGFWAMH-UHFFFAOYSA-M
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Description

8-Fluoronaphthalene-1-carboxylate is a fluorinated aromatic compound featuring a carboxylate group at position 1 and a fluorine atom at position 8 of the naphthalene ring. Its molecular formula is C₁₁H₇FO₂, with a molecular weight of approximately 190.17 g/mol.

Properties

IUPAC Name

8-fluoronaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLKWNFNGFWAMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoronaphthalene-1-carboxylate typically involves the fluorination of naphthalene derivatives followed by carboxylation. One common method includes the reaction of naphthalene with Selectfluor to introduce the fluorine atom at the desired position . The carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and carboxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoronaphthalene-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced naphthalene derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydronaphthalenes.

Scientific Research Applications

8-Fluoronaphthalene-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Fluoronaphthalene-1-carboxylate involves its interaction with various molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The carboxylate group can form hydrogen bonds and ionic interactions with biological molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The table below summarizes key structural and functional differences between 8-Fluoronaphthalene-1-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position) Key Properties/Effects
This compound Not provided C₁₁H₇FO₂ 190.17 F (8), COO⁻ (1) High electronegativity of F increases carboxylate acidity; enhances metabolic stability.
8-Chloronaphthalene-1-carboxylic acid 4537-00-2 C₁₁H₇ClO₂ 206.63 Cl (8), COOH (1) Larger Cl atom introduces steric hindrance; lower electronegativity than F reduces electronic withdrawal.
8-Hydroxynaphthalene-1-carboxaldehyde 35689-26-0 C₁₁H₈O₂ 172.18 OH (8), CHO (1) Electron-donating OH group increases ring reactivity; aldehyde functionality enables nucleophilic additions.
Ethyl 8-ethylnaphthalene-1-carboxylate 945543-41-9 C₁₅H₁₆O₂ 228.29 C₂H₅ (8), COOEt (1) Ethyl groups enhance lipophilicity; ester hydrolysis yields carboxylic acid.
8-Bromo-3-fluoro-naphthalene-1-carboxylic acid 2387597-18-2 C₁₁H₆BrFO₂ 269.07 Br (8), F (3), COOH (1) Bromine's size increases steric bulk; dual halogenation alters electronic and steric profiles.

Key Comparative Insights

Electronic Effects: Fluorine’s electronegativity withdraws electron density from the aromatic ring, increasing the acidity of the carboxylic acid group compared to chloro and ethyl derivatives .

Ethyl 8-ethylnaphthalene-1-carboxylate exhibits higher lipophilicity due to its alkyl groups, favoring membrane permeability in biological systems .

Reactivity and Stability :

  • The aldehyde group in 8-hydroxynaphthalene-1-carboxaldehyde is prone to oxidation, whereas carboxylate derivatives (e.g., fluoro, chloro) are more chemically stable .
  • Bromine’s polarizability in 8-bromo-3-fluoro-naphthalene-1-carboxylic acid may facilitate nucleophilic substitution reactions at position 8 .

Biological and Industrial Applications :

  • Fluorinated compounds like this compound are valuable in medicinal chemistry for their resistance to metabolic degradation .
  • Ethyl esters (e.g., ethyl 8-ethylnaphthalene-1-carboxylate) serve as intermediates in prodrug synthesis due to hydrolytic conversion to active carboxylic acids .

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